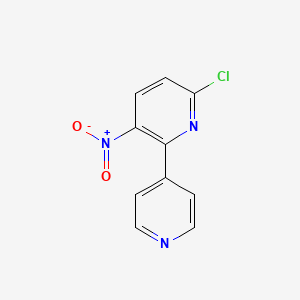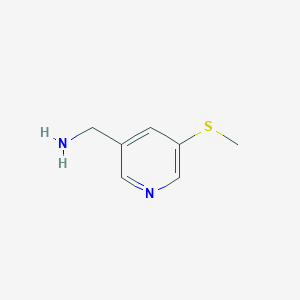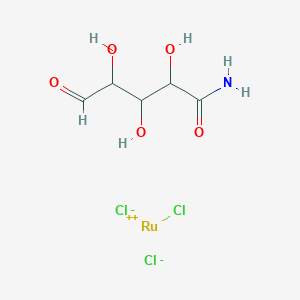
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH is an Fmoc-protected alanine derivative. Alanine is one of the simplest amino acids, characterized by a methyl group as its side chain. The Fmoc group is typically used in peptide synthesis to protect the amino group during the coupling reactions . This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(1-Pyrazolyl)-L-Ala-OH involves the protection of the amino group of 3-(1-pyrazolyl)-L-alanine with the Fmoc group. The Fmoc group is typically introduced using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as pyridine . The reaction conditions generally involve:
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature: Room temperature
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk reagents: Fmoc-Cl, 3-(1-pyrazolyl)-L-alanine, and pyridine
Large-scale reactors: For mixing and reaction control
Purification: Typically involves crystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine
Coupling: Formation of peptide bonds with other amino acids or peptides
Common Reagents and Conditions
Deprotection: Piperidine in DMF
Coupling: Carbodiimides (e.g., DIC or EDC) and coupling additives (e.g., HOBt or HOAt)
Major Products Formed
Deprotection: 3-(1-Pyrazolyl)-L-Ala-OH
Coupling: Peptides or peptide derivatives containing the 3-(1-pyrazolyl)-L-alanine residue.
Scientific Research Applications
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis
Biology: In the study of protein-protein interactions and enzyme-substrate interactions
Industry: Used in the production of specialized peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Fmoc-3-(1-Pyrazolyl)-L-Ala-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The pyrazolyl group can participate in hydrogen bonding and other interactions, influencing the properties of the resulting peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Ala-OH: Lacks the pyrazolyl group, making it less versatile in certain applications
Boc-3-(1-Pyrazolyl)-L-Ala-OH: Uses a different protecting group (Boc) which is acid-labile, unlike the base-labile Fmoc group
Uniqueness
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH is unique due to the presence of both the Fmoc protecting group and the pyrazolyl group. This combination allows for selective deprotection and versatile interactions in peptide synthesis .
Properties
Molecular Formula |
C20H17N3O4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pyrazol-1-ylacetic acid |
InChI |
InChI=1S/C20H17N3O4/c24-19(25)18(23-11-5-10-21-23)22-20(26)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17-18H,12H2,(H,22,26)(H,24,25)/t18-/m0/s1 |
InChI Key |
UZVSFNOZLUNTCX-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C(=O)O)N4C=CC=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)N4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


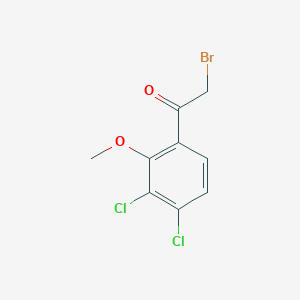
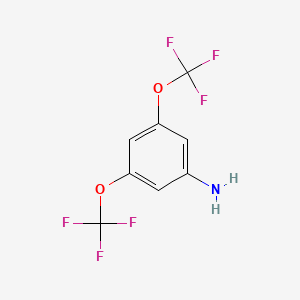
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)
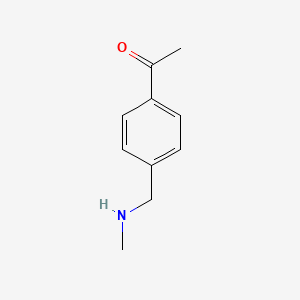

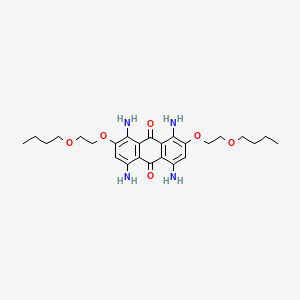
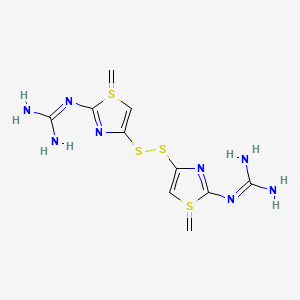
![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)
